

Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5.5 DBCO

Cat. No.: B15623125

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared fluorescent dye that is an invaluable tool for super-resolution microscopy.^{[1][2]} This reagent allows for the precise labeling of biomolecules through a bioorthogonal reaction known as copper-free click chemistry. Its brightness, photostability, and reaction specificity make it particularly well-suited for advanced imaging techniques such as stochastic optical reconstruction microscopy (STORM) and direct stochastic optical reconstruction microscopy (dSTORM), enabling researchers to visualize cellular structures with nanoscale resolution.^{[3][4]}

The core of its utility lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, where the DBCO group on the Cy5.5 dye reacts specifically and efficiently with an azide group that has been metabolically incorporated into a target biomolecule.^{[5][6]} This reaction proceeds readily in aqueous buffers and even in living cells without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging applications.^{[5][7]} The near-infrared emission of Cy5.5 minimizes autofluorescence from biological samples, further enhancing signal-to-noise ratios in sensitive imaging experiments.^{[1][2]}

These application notes provide a comprehensive overview of the properties of **Cy5.5 DBCO**, detailed protocols for its use in super-resolution microscopy, and a workflow for experimental design.

Quantitative Data Summary

The photophysical and chemical properties of **Cy5.5 DBCO** are critical for designing and executing successful super-resolution microscopy experiments. The following table summarizes these key parameters.

Property	Value
Excitation Maximum (λ_{ex})	678 nm[1][2][8]
Emission Maximum (λ_{em})	694 nm[1][2][8]
Molar Extinction Coefficient (ϵ)	190,000 $\text{cm}^{-1}\text{M}^{-1}$ [1][2][8]
Molecular Weight	1161.34 g/mol [1][2]
Solubility	Water, DMSO, DMF[1][2]
Reactive Group	Dibenzocyclooctyne (DBCO)
Reacts With	Azides
Reaction Type	Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Copper-Free Click Chemistry
Spectrally Similar Dyes	Alexa Fluor® 680, DyLight® 680, IRDye® 680[1][2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars

This protocol describes the metabolic incorporation of an azide-modified monosaccharide, N-azidoacetylgalactosamine (GalNAz), into cellular glycoproteins. These azide-tagged proteins can then be specifically labeled with **Cy5.5 DBCO**.

Materials:

- Cells of interest cultured on glass-bottom dishes suitable for super-resolution microscopy

- Cell culture medium
- Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- **Prepare Ac4GalNAz Stock Solution:** Prepare a 25 mM stock solution of Ac4GalNAz in anhydrous DMSO. Store at -20°C.
- **Cell Culture:** Culture cells to the desired confluency on glass-bottom dishes.
- **Metabolic Labeling:** Add the Ac4GalNAz stock solution to the cell culture medium to a final concentration of 25 µM.
- **Incubation:** Incubate the cells for 48 hours to allow for the metabolic incorporation of the azido sugar into glycoproteins.
- **Washing:** Gently wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4GalNAz.

Protocol 2: Labeling of Azide-Modified Biomolecules with Cy5.5 DBCO

This protocol details the copper-free click chemistry reaction to label the azide-modified biomolecules with **Cy5.5 DBCO**.

Materials:

- Azide-labeled cells from Protocol 1
- **Cy5.5 DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Hanks' Balanced Salt Solution (HBSS) or PBS, pH 7.4
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- 0.2% Sodium Azide in PBS (for storage)

Procedure:

- Prepare **Cy5.5 DBCO** Staining Solution: Prepare a 2 mM stock solution of **Cy5.5 DBCO** in anhydrous DMSO. Dilute the stock solution in HBSS to a final working concentration of 20-50 μ M.[\[3\]](#)
- Fluorophore Incubation: Remove the PBS from the cells and add the **Cy5.5 DBCO** staining solution. Incubate for 15 minutes at room temperature, protected from light.[\[3\]](#)
- Washing: Gently wash the cells three times with PBS to remove any unbound **Cy5.5 DBCO**.
- Fixation: Add fixation buffer to the cells and incubate for 1 hour at room temperature.
- Final Washes and Storage: Wash the cells three times with PBS. The cells can be stored at 4°C in PBS containing 0.2% sodium azide prior to imaging.

Protocol 3: dSTORM Super-Resolution Imaging

This protocol provides a general guideline for performing dSTORM imaging on cells labeled with **Cy5.5 DBCO**. The specific imaging buffer composition and laser powers may require optimization for your specific microscope setup.

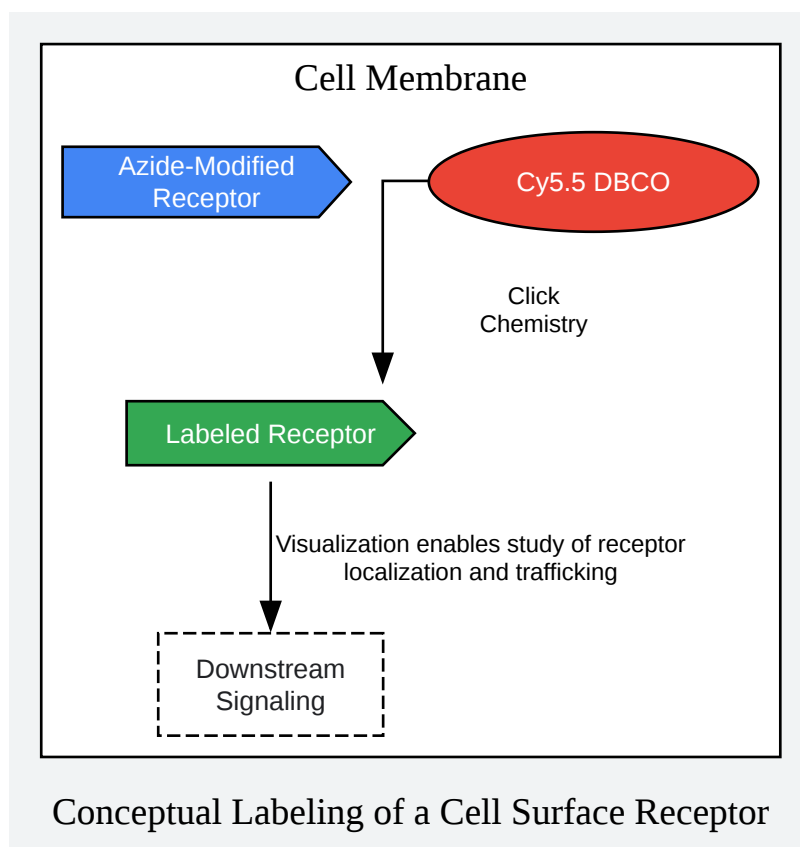
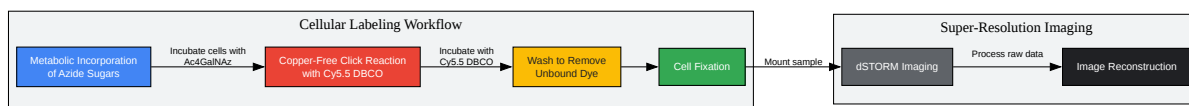
Materials:

- Labeled and fixed cells on glass-bottom dishes
- dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a primary thiol like β -mercaptoethanol or mercaptoethylamine)

Procedure:

- Microscope Setup: Mount the sample on a super-resolution microscope equipped with a 671 nm or similar laser for excitation and an appropriate emission filter for Cy5.5.
- Imaging Buffer: Replace the PBS with the dSTORM imaging buffer.
- Image Acquisition:
 - Use high laser power (typically 50–150 mW at the sample) to induce the photoswitching of the Cy5.5 molecules into a dark state, leaving only a sparse, stochastic subset of molecules in the fluorescent "on" state.[\[9\]](#)
 - Acquire a series of thousands to tens of thousands of images (frames) at a high frame rate.
- Data Analysis: Process the acquired image series with a localization software package to identify the precise coordinates of each individual fluorescent event. Reconstruct the final super-resolved image from these localizations.

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. abpbio.com [abpbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. Cy5.5 DBCO, 1857352-95-4 | BroadPharm [broadpharm.com]
- 9. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623125#using-cy5-5-dbc0-in-super-resolution-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com